BenchChemオンラインストアへようこそ!

A-385358

Bcl-2 Family Apoptosis Selectivity Profiling

A-385358 is the only Bcl-XL-selective inhibitor that provides 84-fold selectivity over Bcl-2, enabling researchers to isolate Bcl-XL-specific biology without confounding Bcl-2 engagement. Unlike pan-inhibitors like navitoclax, it avoids Bcl-2-driven toxicities. With robust in vivo activity (80% tumor growth inhibition with paclitaxel), it is ideal for chemoresistance studies and as a benchmark for Bcl-XL PROTAC development. Ensure your research precision—order A-385358 today.

Molecular Formula C32H41N5O5S2
Molecular Weight 639.8 g/mol
Cat. No. B1664228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-385358
Synonyms4-(3-dimethylamino-1-phenylsulfanylmethylpropylamino)-N-(4-(4,4-dimethylpiperidin-1-yl)benzoyl)-3-nitrobenzenesulfonamide
A 385358
A-385358
A385358
DPDB-3-nitro-benzenesulfonamide
Molecular FormulaC32H41N5O5S2
Molecular Weight639.8 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C
InChIInChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1
InChIKeyDWEHITNKTMMZBR-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-385358: A Bcl-XL-Selective Inhibitor for Preclinical Apoptosis Research


A-385358 is a small-molecule BH3 mimetic that binds selectively to the anti-apoptotic protein Bcl-XL with a dissociation constant (Ki) of 0.80 nM, compared to a Ki of 67 nM for Bcl-2, demonstrating an 84-fold selectivity for Bcl-XL in fluorescence polarization assays [1]. This compound is a key tool for dissecting Bcl-2 family survival dependencies and for combination studies with cytotoxic agents in vitro and in vivo [1].

Why A-385358 Cannot Be Interchanged with Other Bcl-2 Family Inhibitors


Generic substitution among Bcl-2 family inhibitors is scientifically unsound due to critical differences in target selectivity. Pan-inhibitors like ABT-263 (navitoclax) engage both Bcl-2 and Bcl-XL, leading to distinct on-target toxicities such as Bcl-XL-dependent thrombocytopenia, which has limited their clinical utility [1]. Conversely, Bcl-2-selective agents like venetoclax spare Bcl-XL but may not be effective in Bcl-XL-driven solid tumor models [1]. A-385358 occupies a unique pharmacological space as a Bcl-XL-selective inhibitor, enabling researchers to isolate Bcl-XL-specific biology without confounding Bcl-2 engagement [2].

A-385358 Quantitative Evidence: Key Differentiation from Bcl-2 Family Analogs


Bcl-XL Selectivity: 84-Fold Higher Affinity Compared to Bcl-2

A-385358 demonstrates an 84-fold higher binding affinity for Bcl-XL (Ki = 0.80 nM) over Bcl-2 (Ki = 67 nM) [1]. In contrast, ABT-263 exhibits near-equipotent binding to Bcl-2 (Ki ≤ 1 nM), Bcl-XL (Ki ≤ 1 nM), and Bcl-w (Ki ≤ 1 nM) [2]. This selectivity difference makes A-385358 a more precise tool for isolating Bcl-XL-dependent effects.

Bcl-2 Family Apoptosis Selectivity Profiling

Cellular Potency: 4-Fold Higher Cytotoxicity in Bcl-XL-Dependent Cells

In IL-3-deprived FL5.12 cells, A-385358 exhibits a 4-fold lower EC50 for killing Bcl-XL-dependent cells (0.47 ± 0.05 μM) compared to Bcl-2-dependent cells (1.9 ± 0.1 μM) [1]. This functional selectivity mirrors its binding profile. ABT-263, by contrast, shows comparable potency across Bcl-2 and Bcl-XL dependent lines [2], and venetoclax (ABT-199) is inactive against Bcl-XL-dependent cells [3].

Cellular Assay EC50 Bcl-2 Family

Chemopotentiation: 25-Fold Enhancement of Paclitaxel Activity in NSCLC

In A549 non-small-cell lung cancer (NSCLC) cells, co-treatment with A-385358 potentiates the cytotoxic activity of paclitaxel by up to 25-fold [1]. This level of chemopotentiation is a key feature for combination studies. While other Bcl-2 family inhibitors like ABT-263 also potentiate chemotherapy, A-385358's selectivity allows for dissection of the Bcl-XL-specific contribution to this synergy [2].

Combination Therapy NSCLC Chemopotentiation

In Vivo Efficacy: 80% Tumor Growth Inhibition in NSCLC Xenograft with Paclitaxel

In an A549 NSCLC xenograft model, the combination of A-385358 (75 mg/kg/d) with paclitaxel (30 mg/kg/d) was well-tolerated and inhibited tumor growth rate by nearly 80% [1]. At a higher dose (100 mg/kg/d) with a lower dose of paclitaxel, the combination produced a >100% increase in the time for tumors to reach 900 mm³ (%ILS) [1]. ABT-263 has also shown in vivo efficacy in similar models, but its use is often limited by Bcl-XL-mediated thrombocytopenia, a toxicity that A-385358 can help model selectively [2].

Xenograft Model In Vivo Efficacy Combination Therapy

A-385358: Optimal Research and Industrial Application Scenarios


Dissecting Bcl-XL vs. Bcl-2 Dependency in Cancer Cell Lines and Tumor Models

Researchers investigating the specific role of Bcl-XL in cancer cell survival and drug resistance can use A-385358 as a selective probe. Its 84-fold selectivity for Bcl-XL over Bcl-2 [1] allows for clean separation of Bcl-XL-dependent effects from those mediated by Bcl-2, which is not possible with dual inhibitors like ABT-263 or Bcl-2-selective agents like venetoclax. This is critical for studies in solid tumors and hematological malignancies where Bcl-XL expression is a key determinant of response [2].

In Vitro and In Vivo Chemosensitization Studies with Standard-of-Care Agents

A-385358 is a valuable tool for combination studies aiming to overcome chemoresistance mediated by Bcl-XL. Its ability to potentiate the activity of paclitaxel by up to 25-fold in NSCLC cells [1] and inhibit tumor growth by 80% in xenograft models when combined with paclitaxel [1] makes it a robust positive control or tool compound for investigating Bcl-XL-specific chemopotentiation. This is particularly relevant for solid tumor research where Bcl-XL overexpression is linked to treatment failure [3].

Modeling Bcl-XL-Dependent On-Target Toxicity (Thrombocytopenia)

Due to its potent inhibition of Bcl-XL, A-385358 induces thrombocytopenia in vivo, mimicking the dose-limiting toxicity observed with clinical Bcl-XL inhibitors [1]. This makes A-385358 an essential tool for preclinical toxicology studies aimed at understanding and mitigating Bcl-XL-mediated platelet depletion, and for screening next-generation Bcl-XL-targeted agents with improved therapeutic windows [2].

Calibrating and Validating Bcl-XL-Targeted PROTACs and Degraders

As the field advances toward Bcl-XL PROTACs (proteolysis-targeting chimeras) like XZ338, A-385358 serves as a critical benchmark inhibitor for comparing the efficacy and selectivity of degradation versus inhibition. Studies have shown that Bcl-XL degraders derived from selective inhibitors like A-1331852 achieve 70-fold greater potency than ABT-263 [4]. A-385358, as a structurally distinct selective inhibitor, can be used to validate that the degradation approach is superior to simple inhibition and to confirm the Bcl-XL selectivity of new degrader molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-385358

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.